5-ブロモ-4-(tert-ブチル)ピリミジン

説明

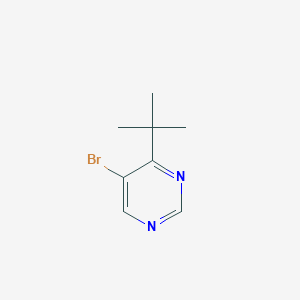

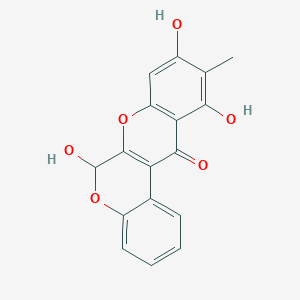

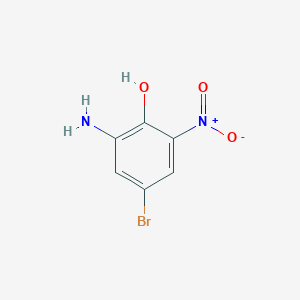

“5-Bromo-4-(tert-butyl)pyrimidine” is a chemical compound with the molecular formula C8H11BrN2 . It is a pyrimidine derivative, which is a class of organic compounds that are widely used in the field of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “5-Bromo-4-(tert-butyl)pyrimidine”, often involves cross-coupling reactions . For instance, the Suzuki–Miyaura cross-coupling reaction is a popular method, but it has limitations due to the instability and poor reactivity of 2-pyridyl boron nucleophiles . Therefore, alternative nucleophilic reagents and novel main group approaches are being developed .

Molecular Structure Analysis

The molecular structure of “5-Bromo-4-(tert-butyl)pyrimidine” can be represented by the InChI code 1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3 . This compound has a molecular weight of 215.09 g/mol .

Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-4-(tert-butyl)pyrimidine” are complex and can involve various reagents and conditions . For example, one study demonstrated that the amide ion attacks C (6) of the pyrimidine nucleus and causes fission of the C (5)-C (6) bond .

Physical And Chemical Properties Analysis

“5-Bromo-4-(tert-butyl)pyrimidine” is a solid or liquid at room temperature . It has a molecular weight of 215.09 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

科学的研究の応用

複素環式化合物の合成

ピリミジンおよび関連する複素環式化合物は、さまざまな種類の環状付加反応を用いて合成される . これらの化合物は、その特性のために大きな関心を集めている . 置換または装飾された環を持つピリミジンの合成は、主な官能化が開始成分に含まれ、環化または環状縮合反応に関与している場合に考慮される .

生物学的および医学的用途

ピリミジンは、その生物学的および医学的用途について、多くのレビューで詳しく説明されてきた . これらは、抗感染剤、抗がん剤、免疫学、免疫腫瘍学、神経障害、慢性疼痛、および糖尿病などの薬物発見治療法に使用されてきた .

薬物発見における役割

ピリミジンは、過去60年間で多くの薬物分子においてますます重要なコア構造となっている . この記事では、ピリミジンが薬物発見治療法において大きな影響を与えてきた最近の分野を調査する .

ピリミジン系薬物の汎用性

ピリミジン系薬物は、その効力と親和性だけでなく、フェニルやその他の芳香族π系に対する生体等価体としてのピリミジンの改善された医薬品化学的特性でも知られている .

抗菌作用

ピリミジンは、抗菌剤を含む幅広い治療的用途が見いだされている .

抗マラリア作用

Safety and Hazards

作用機序

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of the SM coupling reaction, 5-Bromo-4-(tert-butyl)pyrimidine may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

Its role in the sm coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

It is known to have a molecular weight of 21509

Result of Action

Its role in the SM coupling reaction suggests it may facilitate the formation of carbon–carbon bonds , which could have various downstream effects depending on the specific context of the reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-(tert-butyl)pyrimidine. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including temperature and the presence of other chemical groups, could potentially impact the efficacy of 5-Bromo-4-(tert-butyl)pyrimidine in this reaction.

特性

IUPAC Name |

5-bromo-4-tert-butylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCULZFCNXRIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499200 | |

| Record name | 5-Bromo-4-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1439-08-3 | |

| Record name | 5-Bromo-4-(1,1-dimethylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-(tert-butyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)

![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)